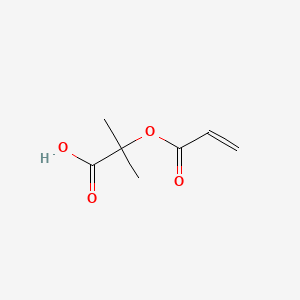

2-(Acryloyloxy)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Acryloyloxy)ethyl methacrylate” is a similar compound to the one you’re asking about . It’s used in the synthesis of various polymers .

Synthesis Analysis

In one study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was synthesized using the free radical polymerization technique . This is a simple and fast synthesis method .Chemical Reactions Analysis

In the context of polymerization, compounds similar to “2-(Acryloyloxy)-2-methylpropanoic acid” have been used in reactions to form hydrogels .Scientific Research Applications

Hydrogel Formation

2-(Acryloyloxy)-2-methylpropanoic acid is used in the synthesis of hydrogels. For instance, it’s used in the formation of Poly ( [2- (acryloyloxy)ethyl] Trimethylammonium Chloride) hydrogels . These hydrogels are synthesized by free-radical polymerization . They have been used to adsorb contaminant dyes such as methyl orange from water .

Dye Removal

The hydrogels synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been found to be effective in removing dyes from water. In one study, it was found that when these hydrogels were reinforced with cellulose nanofibrillated (CNF), the dye removal values reached approximately 96% .

Intelligent Ampholyte Hydrogel (IAH) Formation

2-(Acryloyloxy)-2-methylpropanoic acid is also used in the formation of Intelligent Ampholyte Hydrogels (IAH). These are prepared by a free radical solution redox polymerization of acrylamide, acrylic acid, 2-(acryloyloxy)ethyl trimethylammonium chloride as monomers, and ethylene glycol dimethacrylate as crosslinker .

Dye Sorption

IAHs synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been used for dye sorption. Due to the large cavities of IAH, this hydrogel was used for dye sorption .

pH-Sensitive Hydrogel Formation

A novel pH-sensitive poly (2-(acryloyloxy) propanoic acid) hydrogel (PAPA) synthesized from lactic acid by radical polymerization has been investigated . The structure of the prepared monomer 2-(acryloyloxy) propanoic acid) (APA) has been characterized by FTIR and 1H-NMR measurements .

Drug Delivery

PAPA hydrogel demonstrates an obvious pH sensitivity in its swelling in the range of 4-7 pH of phosphate buffer solution (PBS). The rapid response of the hydrogel makes it suitable for drug delivery application .

Mechanism of Action

In a study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was used to synthesize hydrogels with antiviral properties . The study suggested that the higher charge density, along with the length of alkyl linkers, and hydrophobic interactions affected the antiviral activity of the hydrogels .

Future Directions

properties

IUPAC Name |

2-methyl-2-prop-2-enoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUOSRNSGKMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acryloyloxy)-2-methylpropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)